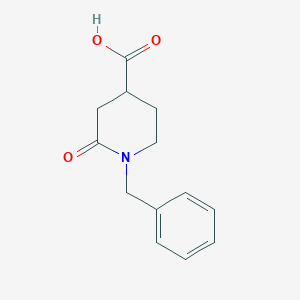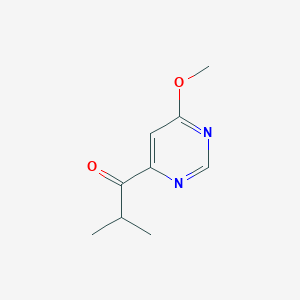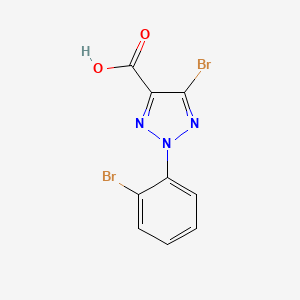
1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylicacid is a heterocyclic organic compound. It is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The compound also features an ethyl group, a methoxycarbonyl group, and a carboxylic acid group attached to the imidazole ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylicacid typically involves multi-step organic reactions. One common method is the oxidative condensation of ketones and amidines. This process uses molecular oxygen to oxidize the α-keto carbon to a diketone, which then cyclizes under basic conditions to produce the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving the use of specialized reactors and purification techniques. The exact methods can vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The imidazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing groups, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The precise mechanism of action of 1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylicacid is still under investigation. it is believed to interact with cellular membranes, leading to structural and functional changes. This interaction can disrupt cellular metabolism, ultimately resulting in cell death . The compound’s effects on specific molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide: This compound shares a similar structure but with a pyridinium ring instead of an imidazole ring.
1-Methyl-3-propylimidazolium iodide: Another imidazole derivative with different alkyl groups attached.
Uniqueness
1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylicacid is unique due to its specific combination of functional groups and the presence of the imidazole ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H10N2O4 |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
3-ethyl-5-methoxycarbonylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C8H10N2O4/c1-3-10-4-9-5(8(13)14-2)6(10)7(11)12/h4H,3H2,1-2H3,(H,11,12) |
InChI Key |
FSKVJSHQCKCLCE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC(=C1C(=O)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[1,4'-Bipiperidin]-3-one dihydrochloride](/img/structure/B15055771.png)
![2-(Difluoromethoxy)-7-methoxybenzo[d]oxazole](/img/structure/B15055785.png)

![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15055792.png)




